molecular formula C10H10O2S B15202342 S-ethyl oxo-phenyl-thioacetate

S-ethyl oxo-phenyl-thioacetate

Cat. No.: B15202342
M. Wt: 194.25 g/mol
InChI Key: UFUOFEWVSOETTB-UHFFFAOYSA-N
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Description

S-ethyl oxo-phenyl-thioacetate: is an organosulfur compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl oxo-phenyl-thioacetate can be achieved through various methods. One efficient method involves the nucleophilic displacement reaction in an aqueous medium. This method uses potassium carbonate as a mild base and water as a solvent, which is environmentally friendly . Another method involves the acylation of thiols, where thioesters are formed by reacting thiols with acyl chlorides or anhydrides under mild conditions .

Industrial Production Methods: Industrial production of thioesters like this compound typically involves large-scale reactions using similar principles as laboratory synthesis but optimized for yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: S-ethyl oxo-phenyl-thioacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, alcohols.

    Substitution Products: Various organosulfur compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-ethyl oxo-phenyl-thioacetate is used as a precursor in the synthesis of other organosulfur compounds. It is also employed in studying the mechanisms of thioester exchange reactions .

Biology and Medicine: In biological research, thioesters are studied for their role in enzyme catalysis and metabolic pathways. They are also investigated for their potential therapeutic applications due to their ability to form stable complexes with metal ions .

Industry: In the industrial sector, thioesters are used in the production of polymers, pharmaceuticals, and agrochemicals. Their ability to undergo various chemical transformations makes them valuable intermediates in chemical manufacturing .

Mechanism of Action

The mechanism of action of S-ethyl oxo-phenyl-thioacetate involves its ability to act as a nucleophile in substitution reactions. The sulfur atom in the thioester linkage is highly nucleophilic, allowing it to participate in various chemical reactions. In biological systems, thioesters can form thioester bonds with proteins, influencing enzyme activity and metabolic pathways .

Comparison with Similar Compounds

  • S-methyl thioacetate
  • S-phenyl thioacetate
  • S-(2-phenoxyethyl) thioacetate

Comparison: S-ethyl oxo-phenyl-thioacetate is unique due to its specific ethyl and phenyl substituents, which influence its reactivity and applications. Compared to S-methyl thioacetate, it has a bulkier ethyl group, which can affect its steric interactions in chemical reactions. S-phenyl thioacetate, on the other hand, has a similar aromatic ring but lacks the ethyl group, making it less sterically hindered .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

S-ethyl 2-oxo-2-phenylethanethioate

InChI

InChI=1S/C10H10O2S/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

UFUOFEWVSOETTB-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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